molecular formula C20H14O2 B1198983 trans-Benzo(a)pyrene-11,12-dihydrodiol CAS No. 60657-27-4

trans-Benzo(a)pyrene-11,12-dihydrodiol

Cat. No.: B1198983
CAS No.: 60657-27-4
M. Wt: 286.3 g/mol
InChI Key: SGHZUKBSLLOHPU-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-trans-11,12-dihydrodiol is a phenanthrol.

Scientific Research Applications

Degradation and Metabolism

  • Bacterial Metabolism : Mycobacterium vanbaalenii PYR-1 can metabolize environmental pollutants like benzo[a]pyrene. This bacterium oxidizes benzo[a]pyrene to various metabolites, including trans-Benzo(a)pyrene-11,12-dihydrodiol, indicating a potential for bioremediation of polycyclic aromatic hydrocarbon (PAH) contaminated environments (Moody et al., 2004).

Genetic and Cellular Effects

  • DNA Damage and Mutagenesis : this compound is implicated in causing DNA damage and cellular mutations. For example, the K-region dihydrodiol of Benzo[a]pyrene, including trans-11,12-dihydrodiol, can cause morphological cell transformation and DNA damage in mammalian cells (Nesnow et al., 2002).

  • Role in Apoptosis : trans-Benzo(a)pyrene-7,8-dihydrodiol, a similar compound, has been found to induce apoptosis in human HepG2 cells. This highlights the toxicological impact of such compounds and their metabolites, which could be relevant to the understanding of PAH-induced carcinogenesis (Chen et al., 2003).

Molecular Interactions and Pathways

  • Enzymatic Interactions : The interaction of this compound with various enzymes is critical in understanding its role in carcinogenesis. For instance, enzymes like human dihydrodiol dehydrogenase isoforms (AKR1C1-AKR1C4) and aldehyde reductase (AKR1A1) can activate trans-dihydrodiols to reactive o-quinones, suggesting a mechanism for PAH activation in human tissues (Palackal et al., 2001).

Synthesis and Characterization

  • Synthetic Approaches : Research into the efficient synthesis of various oxidized metabolites of PAHs, including this compound, is significant for understanding their role in carcinogenesis. This research aids in the development of new methodologies for the study of PAH metabolism and its carcinogenic potential (Harvey et al., 2004).

Properties

CAS No.

60657-27-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(11R,12R)-11,12-dihydrobenzo[a]pyrene-11,12-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H/t19-,20-/m1/s1

InChI Key

SGHZUKBSLLOHPU-WOJBJXKFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]([C@@H](C5=CC=C4)O)O

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Benzo(a)pyrene-11,12-dihydrodiol
Reactant of Route 2
trans-Benzo(a)pyrene-11,12-dihydrodiol
Reactant of Route 3
trans-Benzo(a)pyrene-11,12-dihydrodiol
Reactant of Route 4
trans-Benzo(a)pyrene-11,12-dihydrodiol
Reactant of Route 5
trans-Benzo(a)pyrene-11,12-dihydrodiol
Reactant of Route 6
trans-Benzo(a)pyrene-11,12-dihydrodiol

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